molecular formula C26H28N2O B296839 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2-ethyl-6-methylphenyl)benzamide

4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2-ethyl-6-methylphenyl)benzamide

Katalognummer B296839
Molekulargewicht: 384.5 g/mol
InChI-Schlüssel: SHOJTIXYLTWTNM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2-ethyl-6-methylphenyl)benzamide, also known as L-745,870, is a selective antagonist of the dopamine D4 receptor. It was first synthesized in 1997 by scientists at Merck Research Laboratories and has since been used in various scientific research applications.

Wirkmechanismus

4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2-ethyl-6-methylphenyl)benzamide acts as a selective antagonist of the dopamine D4 receptor, which is primarily found in the prefrontal cortex and limbic regions of the brain. By blocking the activity of this receptor, 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2-ethyl-6-methylphenyl)benzamide can modulate the release of dopamine and other neurotransmitters, which can have various effects on behavior and cognition.
Biochemical and physiological effects:
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2-ethyl-6-methylphenyl)benzamide has been shown to have various biochemical and physiological effects, depending on the specific research application. For example, it has been shown to reduce drug-seeking behavior in animal models of addiction, improve cognitive function in animal models of ADHD, and reduce symptoms of schizophrenia in animal models of the disorder.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2-ethyl-6-methylphenyl)benzamide in lab experiments is its selectivity for the dopamine D4 receptor, which allows researchers to specifically target this receptor without affecting other dopamine receptors. However, one limitation is that 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2-ethyl-6-methylphenyl)benzamide may not accurately reflect the effects of dopamine D4 receptor antagonism in humans, as animal models may not fully replicate the complexity of human brain function.

Zukünftige Richtungen

There are many potential future directions for research involving 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2-ethyl-6-methylphenyl)benzamide. For example, it could be used to investigate the role of dopamine D4 receptors in other neurological disorders, such as Parkinson's disease or depression. Additionally, it could be used in combination with other drugs to study the interactions between different neurotransmitter systems. Finally, further research could be conducted to better understand the mechanisms underlying the effects of dopamine D4 receptor antagonism, which could lead to the development of more effective treatments for various neurological disorders.

Synthesemethoden

The synthesis of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2-ethyl-6-methylphenyl)benzamide involves several steps, starting with the reaction of 2-ethyl-6-methylphenylamine with 4-fluorobenzoyl chloride to form 4-fluorobenzamide. This intermediate is then reacted with 3,4-dihydro-2(1H)-isoquinolinylmethylamine to produce the final product, 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2-ethyl-6-methylphenyl)benzamide.

Wissenschaftliche Forschungsanwendungen

4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2-ethyl-6-methylphenyl)benzamide has been used in various scientific research applications, particularly in the field of neuroscience. It has been used to study the role of dopamine D4 receptors in various physiological and pathological processes, including drug addiction, schizophrenia, and attention deficit hyperactivity disorder (ADHD).

Eigenschaften

Molekularformel

C26H28N2O

Molekulargewicht

384.5 g/mol

IUPAC-Name

4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-(2-ethyl-6-methylphenyl)benzamide

InChI

InChI=1S/C26H28N2O/c1-3-21-10-6-7-19(2)25(21)27-26(29)23-13-11-20(12-14-23)17-28-16-15-22-8-4-5-9-24(22)18-28/h4-14H,3,15-18H2,1-2H3,(H,27,29)

InChI-Schlüssel

SHOJTIXYLTWTNM-UHFFFAOYSA-N

SMILES

CCC1=CC=CC(=C1NC(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3)C

Kanonische SMILES

CCC1=CC=CC(=C1NC(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.